molecular formula C9H17BrO2 B1435491 (R)-Ethyl 3-(bromomethyl)hexanoate CAS No. 1956435-91-8

(R)-Ethyl 3-(bromomethyl)hexanoate

Cat. No.: B1435491
CAS No.: 1956435-91-8
M. Wt: 237.13 g/mol
InChI Key: HYWPILIRWIBGKA-MRVPVSSYSA-N
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Description

(R)-Ethyl 3-(bromomethyl)hexanoate is a useful research compound. Its molecular formula is C9H17BrO2 and its molecular weight is 237.13 g/mol. The purity is usually 95%.
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Biological Activity

(R)-Ethyl 3-(bromomethyl)hexanoate is an organic compound with notable applications in medicinal chemistry, particularly as a precursor in the synthesis of the antiepileptic drug brivaracetam. This article explores its biological activity, mechanisms, and significance in pharmaceutical research.

  • Molecular Formula : C9H17BrO2
  • Molecular Weight : 237.14 g/mol
  • CAS Number : 1956435-91-8

The compound features a bromomethyl group attached to a hexanoate backbone, contributing to its reactivity and utility in synthetic pathways. Its structure is pivotal for its role in biocatalysis, where it serves as a key intermediate in the production of brivaracetam, which modulates ion channels in neuronal cells to control seizures.

While this compound itself does not exhibit direct biological activity, its derivative, brivaracetam, functions by inhibiting voltage-gated sodium channels and modulating neurotransmitter release. This action helps stabilize neuronal excitability and prevent seizure activity . The compound's bromomethyl group enhances its lipophilicity, potentially increasing its biological efficacy and facilitating enzyme-catalyzed reactions.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, often involving biocatalytic routes that enhance stereoselectivity and reduce environmental impact compared to traditional chemical synthesis. Its primary application lies in the pharmaceutical industry as a precursor for brivaracetam, which has gained attention for its efficacy against epilepsy.

Synthesis Pathway Overview

StepDescription
1Starting with ethyl hexanoate or similar compounds.
2Introduction of the bromomethyl group through halogenation reactions.
3Conversion into brivaracetam via enzymatic or chemical methods involving amine coupling.

Case Studies and Research Findings

Research indicates that compounds structurally related to this compound often exhibit significant biological properties. For instance:

  • Antiepileptic Activity : Brivaracetam has shown effectiveness in reducing seizure frequency in patients with epilepsy, emphasizing the importance of this compound as a precursor .
  • Biocatalytic Efficiency : Studies highlight the advantages of using this compound in biocatalysis over traditional methods, including higher yields and reduced byproduct formation.

Comparative Analysis of Related Compounds

The following table compares this compound with similar compounds that share structural features:

Compound NameMolecular FormulaKey Features
(R)-3-Bromomethylhexanoic AcidC9H17BrO2Direct precursor; more polar than ethyl ester
Ethyl HexanoateC8H16O2Simple ester; widely used in food industry
Ethyl 4-bromobutanoateC7H13BrO2Shorter chain; different reactivity profile

Properties

IUPAC Name

ethyl (3R)-3-(bromomethyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-3-5-8(7-10)6-9(11)12-4-2/h8H,3-7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWPILIRWIBGKA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CC(=O)OCC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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